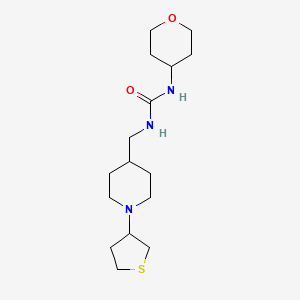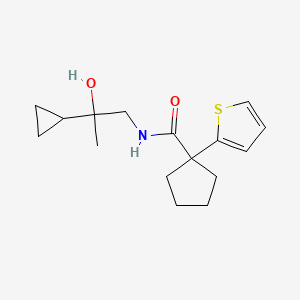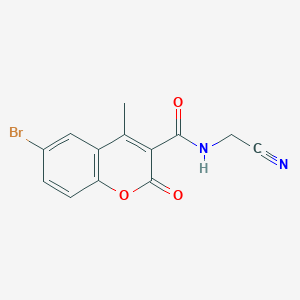![molecular formula C12H13F2N3O3 B3003859 ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate CAS No. 860787-57-1](/img/structure/B3003859.png)
ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their applications, which can provide insight into the chemical behavior and potential uses of the compound . For instance, paper discusses a modified Yamaguchi reagent that is used for racemization-free esterification, thioesterification, amidation, and peptide bond formation, which could suggest similar reactivity for the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves the use of reagents that can suppress racemization and are recyclable, as seen in the modified Yamaguchi reagent reported in paper . This suggests that the synthesis of ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate could potentially be optimized by employing similar strategies to prevent racemization and enhance sustainability.
Molecular Structure Analysis
While the exact molecular structure of ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate is not analyzed in the provided papers, paper does discuss the characterization of polymorphic forms of a related compound using single crystal X-ray diffraction. This technique could be applied to the compound of interest to determine its crystal structure and identify possible polymorphs.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate. However, the synthesis of oligopeptides using a related reagent in paper implies that the compound may also participate in peptide bond formation or similar condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate are not detailed in the provided papers. Nonetheless, the controlled precipitation of a diagnostic imaging agent to produce fine particles of various sizes and morphologies, as described in paper , indicates that similar techniques could be used to manipulate the physical properties of the compound for specific applications.
Applications De Recherche Scientifique
Azo-Hydrazone Tautomerism and Antimicrobial Activity
A study by Farghaly, Abdallah, & Aziza (2014) explored the azo-hydrazone tautomerism in compounds similar to Ethyl 2-(Acetylamino)-2-[(E)-2-(2,4-Difluorophenyl)hydrazono]acetate. They found that these compounds exhibited significant antibacterial and antifungal activity.
Antimicrobial and Antifungal Properties
Another research by Mohan, Sarojini, Narayana, & Priya (2018) synthesized a compound through a process involving Ethyl 2-(Acetylamino)-2-[(E)-2-(2,4-Difluorophenyl)hydrazono]acetate and reported it to exhibit synergistic anti-inflammatory, antiproliferative, and antibacterial activities.
Colorimetric Sensors for Acetate Ion Detection
Gupta et al. (2014) in their work demonstrated the use of novel hydrazones, including derivatives of Ethyl 2-(Acetylamino)-2-[(E)-2-(2,4-Difluorophenyl)hydrazono]acetate, as colorimetric sensors for detecting acetate ions with changes in color indicating the presence of these ions. This application is pivotal in various analytical chemistry fields (Gupta, Singh, Bhardwaj, & Bandi, 2014).
Crystal Structure and Computational Studies
In 2022, Chandini et al. conducted a study to understand the crystal structure and computational aspects of a similar compound. They utilized X-ray diffraction, Hirshfeld surface analysis, and energy framework calculations for their analysis, providing valuable insights for the field of material science.
Applications in Corrosion Inhibition
Zarrouk et al. (2014) investigated quinoxalines compounds including Ethyl 2-(2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl acetate, and found that these compounds are effective as corrosion inhibitors for copper in nitric acid, highlighting the potential use of these compounds in industrial applications (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).
Propriétés
IUPAC Name |
ethyl (2E)-2-acetamido-2-[(2,4-difluorophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O3/c1-3-20-12(19)11(15-7(2)18)17-16-10-5-4-8(13)6-9(10)14/h4-6,16H,3H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZAPKCUKFJGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)F)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=C(C=C1)F)F)/NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B3003780.png)


![Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3003785.png)
![1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B3003786.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3003788.png)



![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B3003793.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-bromophenyl)methanone](/img/structure/B3003797.png)
